molecular formula C17H23N5O2 B2703056 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034210-33-6

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No. B2703056
CAS RN: 2034210-33-6
M. Wt: 329.404
InChI Key: GGFCANFBEKICEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Scaffolds in Drug Discovery

Pyrazole and pyrazine derivatives are pivotal in drug discovery, acting as pharmacophores—parts of a molecule responsible for its biological action. These heterocycles exhibit a wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. Their synthesis often involves innovative methods, including three-component cyclocondensation and organocatalysis, to construct complex molecules efficiently and with potential therapeutic value (Kiyani, 2018), (Dar & Shamsuzzaman, 2015).

Antifungal and Anticancer Potential

Specific pyrazole derivatives have been explored for their antifungal properties against pathogens like Fusarium oxysporum, demonstrating the potential for agricultural applications and the management of plant diseases. Furthermore, the pharmacophore sites of these compounds play crucial roles in their biological activities, hinting at the vast therapeutic possibilities that can be explored through chemical modifications (Kaddouri et al., 2022).

Catalysis and Green Chemistry

The synthesis of pyrazoline derivatives showcases the use of organocatalysts in creating molecules with significant biological effects. This approach aligns with the principles of green chemistry, emphasizing the use of less toxic reagents and environmentally benign solvents. The recyclability of these catalysts further underscores the sustainable practices in modern chemical synthesis (Shaaban et al., 2012).

Kinase Inhibition for Therapeutic Applications

Pyrazolo[3,4-b]pyridine derivatives have been identified as key elements in kinase inhibitors, showcasing their versatility in interacting with various kinases through multiple binding modes. This has led to their use in patents covering a broad range of kinase targets, highlighting the scaffold's potential in developing new therapeutic agents (Wenglowsky, 2013).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12-15(13(2)21-20-12)5-6-17(23)22-9-3-4-14(11-22)24-16-10-18-7-8-19-16/h7-8,10,14H,3-6,9,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFCANFBEKICEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one

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